molecular formula C12H16BrNO B183966 N-(2-bromo-4-tert-butylphenyl)acetamide CAS No. 91801-97-7

N-(2-bromo-4-tert-butylphenyl)acetamide

Cat. No.: B183966
CAS No.: 91801-97-7
M. Wt: 270.17 g/mol
InChI Key: LBAQBLONJACVHG-UHFFFAOYSA-N
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Description

N-(2-bromo-4-tert-butylphenyl)acetamide is an organic compound with the molecular formula C12H16BrNO and a molecular weight of 270.165 g/mol . It is characterized by the presence of a bromine atom and a tert-butyl group attached to a phenyl ring, which is further connected to an acetamide group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4-tert-butylphenyl)acetamide typically involves the reaction of 4-tert-butylaniline with bromoacetyl bromide in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

  • Dissolve 4-tert-butylaniline in an appropriate solvent (e.g., dichloromethane).
  • Add triethylamine to the solution to act as a base.
  • Slowly add bromoacetyl bromide to the reaction mixture while maintaining a low temperature.
  • Stir the reaction mixture for a specified period to complete the reaction.
  • Purify the product using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and continuous flow processes can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4-tert-butylphenyl)acetamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Electrophilic Substitution: The phenyl ring can participate in electrophilic substitution reactions, such as nitration or sulfonation.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar solvents like methanol or ethanol.

    Electrophilic Substitution: Reagents like nitric acid or sulfuric acid under controlled temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted acetamides.

    Electrophilic Substitution: Formation of nitro or sulfonyl derivatives.

    Reduction: Formation of corresponding amines or alcohols.

Scientific Research Applications

N-(2-bromo-4-tert-butylphenyl)acetamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-bromo-4-tert-butylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The bromine atom and tert-butyl group contribute to its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-bromo-4-tert-butylphenyl)acetamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(2-bromo-4-tert-butylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c1-8(15)14-11-6-5-9(7-10(11)13)12(2,3)4/h5-7H,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBAQBLONJACVHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)C(C)(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50292993
Record name N-(2-bromo-4-tert-butylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50292993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91801-97-7
Record name NSC86665
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86665
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-bromo-4-tert-butylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50292993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 20.80 g (108.7 mmol) of N-acetyl-4-tert-butyl aniline and 0.33 g (2 mmol) of ferric chloride in 70 ml of acetic acid is added dropwise 17.9 g (112 mmol) of bromine while the temperature is kept between 30° C. and 40° C. Then the reaction mixture is stirred 4 hours and poured into 500 ml of ice water. The precipitate is filtered off, washed with water and recrystallized from 70% ethanol. Thus is obtained 24.33 g (83%) of title compound.
Quantity
20.8 g
Type
reactant
Reaction Step One
[Compound]
Name
ferric chloride
Quantity
0.33 g
Type
reactant
Reaction Step One
Quantity
17.9 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Two
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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